molecular formula C13H14N6O B11847573 Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]- CAS No. 185409-07-8

Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]-

Cat. No.: B11847573
CAS No.: 185409-07-8
M. Wt: 270.29 g/mol
InChI Key: NKSRRTPJDTZFKO-UHFFFAOYSA-N
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Description

2-((6-(Phenylamino)-1H-purin-2-yl)amino)ethanol is a complex organic compound that features a purine base with phenylamino and ethanolamine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(Phenylamino)-1H-purin-2-yl)amino)ethanol typically involves multi-step organic reactions. One common method starts with the preparation of the purine base, followed by the introduction of the phenylamino group through nucleophilic substitution. The final step involves the attachment of the ethanolamine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-((6-(Phenylamino)-1H-purin-2-yl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-((6-(Phenylamino)-1H-purin-2-yl)amino)ethanol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((6-(Phenylamino)-1H-purin-2-yl)amino)ethanol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethanol: A simpler analog with similar functional groups but lacking the purine base.

    Phenylamino derivatives: Compounds with phenylamino groups attached to different core structures.

Uniqueness

2-((6-(Phenylamino)-1H-purin-2-yl)amino)ethanol is unique due to its combination of a purine base with phenylamino and ethanolamine substituents. This structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

CAS No.

185409-07-8

Molecular Formula

C13H14N6O

Molecular Weight

270.29 g/mol

IUPAC Name

2-[(6-anilino-7H-purin-2-yl)amino]ethanol

InChI

InChI=1S/C13H14N6O/c20-7-6-14-13-18-11-10(15-8-16-11)12(19-13)17-9-4-2-1-3-5-9/h1-5,8,20H,6-7H2,(H3,14,15,16,17,18,19)

InChI Key

NKSRRTPJDTZFKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC3=C2NC=N3)NCCO

Origin of Product

United States

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